Cyclobutyl2-thiomethylphenylketone
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Overview
Description
Cyclobutyl2-thiomethylphenylketone is an organic compound with the molecular formula C12H14OS. It is known for its unique structure, which includes a cyclobutyl ring and a thiomethyl group attached to a phenyl ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl2-thiomethylphenylketone can be synthesized through several methods. One common approach involves the condensation of cyclobutanone with 2-thiomethylbenzaldehyde under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl2-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions may require a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenyl ketones
Scientific Research Applications
Cyclobutyl2-thiomethylphenylketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl2-thiomethylphenylketone: Unique due to its cyclobutyl ring and thiomethyl group.
Cyclobutyl2-(2-thiomethylphenyl)ethyl ketone: Similar structure but with an ethyl linkage.
Cyclobutyl2-thiomethylbenzaldehyde: Similar functional groups but different core structure.
Uniqueness
This compound stands out due to its specific combination of a cyclobutyl ring and a thiomethyl group attached to a phenyl ketone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12OS |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(cyclobutanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H12OS/c13-12(9-5-3-6-9)11-7-2-1-4-10(11)8-14/h1-2,4,7-9H,3,5-6H2 |
InChI Key |
ZWCVJYSNJVGYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
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